Darutoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El darutoside es un compuesto natural extraído de la planta Siegesbeckia orientalis, que pertenece a la familia Asteraceae y es originaria de China . Es conocido por sus propiedades regenerativas y curativas, lo que lo convierte en un ingrediente popular en productos para el cuidado de la piel destinados a tratar las estrías y combatir la inflamación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El darutoside se puede sintetizar a través de varios procesos químicos. Un método implica la extracción de la materia prima de Siegesbeckia orientalis utilizando etanol. El proceso incluye triturar la materia prima, realizar la extracción por reflujo con etanol y luego concentrar el extracto . El concentrado se procesa aún más utilizando resina macroporosa para adsorción, seguido de elución con etanol y concentración a presión reducida para obtener el producto final .

Métodos de producción industrial: La producción industrial de this compound implica técnicas de extracción a gran escala. La materia prima de la planta se somete a extracción con etanol, seguida de purificación utilizando resina macroporosa y cromatografía de contracorriente de alta velocidad . Este método garantiza una alta eficiencia, una gran capacidad de preparación y un período de producción relativamente corto .

Análisis De Reacciones Químicas

Tipos de reacciones: El darutoside experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar su estructura y mejorar sus propiedades.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar el this compound.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir el this compound.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el carbonato de potasio.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del this compound que poseen actividades biológicas mejoradas y una estabilidad mejorada.

Aplicaciones Científicas De Investigación

El darutoside tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de los productos naturales y sus derivados.

Biología: Las propiedades regenerativas del this compound lo hacen valioso en ingeniería de tejidos y medicina regenerativa.

Medicina: Se usa ampliamente en dermatología para tratar las estrías, promover la cicatrización de heridas y reducir la inflamación

Mecanismo De Acción

El darutoside ejerce sus efectos a través de varios objetivos y vías moleculares. Estimula la regeneración de tejidos promoviendo el crecimiento de la matriz de colágeno y mejorando la microcirculación de la piel . Además, el this compound regula el metabolismo de los aminoácidos, el metabolismo del azúcar, el metabolismo de los ácidos grasos y el metabolismo energético . También inhibe el estrés oxidativo y las respuestas inflamatorias, contribuyendo a sus propiedades antiinflamatorias .

Comparación Con Compuestos Similares

El darutoside a menudo se compara con otros compuestos similares, como el ácido asiático de Centella asiatica. Ambos compuestos tienen estructuras de triterpeno y son conocidos por sus propiedades cicatrizantes y estimulantes del colágeno . El this compound es único en su capacidad para mejorar la microcirculación de la piel y reducir la inflamación de manera más efectiva .

Compuestos similares:

- Ácido asiático

- Madecassoside

- Centelloside

La combinación única de propiedades regenerativas, antiinflamatorias y estimulantes del colágeno del this compound lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.

Propiedades

Número CAS |

59219-65-7 |

|---|---|

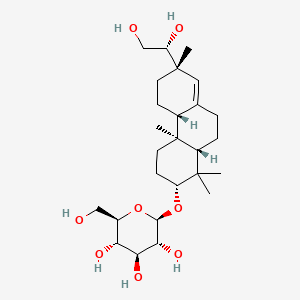

Fórmula molecular |

C26H44O8 |

Peso molecular |

484.6 g/mol |

Nombre IUPAC |

(3R,4S,5S,6R)-2-[[(4aS,4bS,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7,9-tetramethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H44O8/c1-13-9-17-14(2)18(33-24-23(32)22(31)21(30)19(11-27)34-24)6-8-26(17,4)16-5-7-25(3,10-15(13)16)20(29)12-28/h10,13-14,16-24,27-32H,5-9,11-12H2,1-4H3/t13?,14?,16-,17+,18?,19-,20+,21-,22+,23-,24?,25+,26-/m1/s1 |

Clave InChI |

OJRJAOXVGPMJAP-XOQGPCJVSA-N |

SMILES isomérico |

CC1C[C@H]2C(C(CC[C@@]2([C@H]3C1=C[C@@](CC3)(C)[C@H](CO)O)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |

SMILES canónico |

CC1CC2C(C(CCC2(C3C1=CC(CC3)(C)C(CO)O)C)OC4C(C(C(C(O4)CO)O)O)O)C |

Sinónimos |

Darutin; Darutigenol 3-β-D-glucoside |

Origen del producto |

United States |

Q1: What is Darutoside and where is it found?

A1: this compound is a diterpenoid compound primarily found in the Siegesbeckia genus of plants, particularly Siegesbeckia glabrescens and Siegesbeckia orientalis. [, ] These plants have a history of use in traditional medicine. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to its structure as ent-3α,15,16-trihydroxy pimarane 3,15-bis-(β-glucopyranoside). [] Based on this, the molecular formula is likely C36H60O16 and the molecular weight is 744.8 g/mol.

Q3: What are the key structural features of this compound?

A3: this compound is an ent-pimarane-type diterpenoid glucoside. [, ] Its structure features a pimarane skeleton with a glucose moiety attached at the C-3 hydroxyl group. [, ]

Q4: What analytical methods are commonly used to identify and quantify this compound?

A4: Several analytical techniques are employed for this compound analysis, including:

- High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify this compound in plant extracts and biological samples. [, , ] Various detectors can be coupled with HPLC, such as ultraviolet (UV) detectors [] and diode array detectors (PDA). [, ]

- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a rapid and efficient way to separate and identify this compound. [] It can be combined with mass spectrometry (MS) for further structural characterization. []

- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. It's valuable for identifying and quantifying this compound and its metabolites in complex biological matrices. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about this compound, including the arrangement of atoms and stereochemistry. []

Q5: What are the pharmacological effects of this compound?

A5: this compound exhibits several pharmacological activities, including:

- Anti-inflammatory activity: Research suggests that this compound possesses significant anti-inflammatory effects. [, ] Studies show it can regulate the expression of inflammatory mediators and modulate inflammatory pathways. [, ]

- Analgesic activity: this compound has been reported to possess analgesic properties, potentially contributing to its traditional use for pain relief. []

- Anti-fertility activity: Studies have shown that this compound can terminate early pregnancy in experimental rat models. []

Q6: What are the potential mechanisms of action of this compound's anti-inflammatory effects?

A6: While the precise mechanism is still under investigation, research suggests several potential pathways:

- Modulation of Immune System Response: this compound may influence the immune response to reduce inflammation. []

- Inhibition of Oxidative Stress: It might exert antioxidant effects to protect against inflammation-induced oxidative damage. []

- Regulation of Inflammatory Mediators: this compound could modulate the production or activity of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. []

- Activation of PPARγ: Research indicates that this compound and other diterpenoids from Siegesbeckia pubescens can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. []

Q7: How does this compound affect metabolic pathways?

A7: Metabolomics studies indicate that this compound treatment influences several metabolic pathways:

- Amino Acid Metabolism: this compound can alter the levels of various amino acids, suggesting its involvement in amino acid synthesis and breakdown. []

- Sugar Metabolism: It appears to impact glucose metabolism and energy production pathways. []

- Fatty Acid Metabolism: this compound may affect fatty acid synthesis and utilization. []

- Purine Metabolism: Notably, this compound can downregulate uric acid levels, which is relevant to its potential in treating gout. []

Q8: What is the significance of this compound's impact on uric acid levels?

A8: Gout is characterized by the buildup of uric acid crystals in joints, leading to inflammation and pain. this compound's ability to lower uric acid levels suggests its potential as a therapeutic agent for gouty arthritis. [] This finding supports its traditional use for treating inflammatory conditions.

Q9: Has this compound been investigated in any animal models of disease?

A9: Yes, research has explored this compound's effects in animal models:

- Acute Gouty Arthritis: In a rat model, this compound demonstrated protective effects against acute gouty arthritis, supporting its potential as a treatment option. []

- Perioperative Neurocognitive Disorders (PND): A study found that a fraction from Sigesbeckia orientalis containing this compound showed promise in ameliorating PND in a mouse model. This fraction reduced neuroinflammation and improved cognitive function after surgery. []

Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A10: While the provided research doesn't directly investigate the SAR of this compound, one study explored the PPARγ agonist activity of several diterpenoids from Siegesbeckia pubescens, including this compound. [] This suggests that the pimarane skeleton and specific functional groups on this compound might be essential for its biological activities. Further SAR studies would be valuable to understand the relationship between its structure and diverse pharmacological effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.